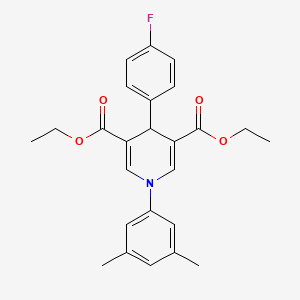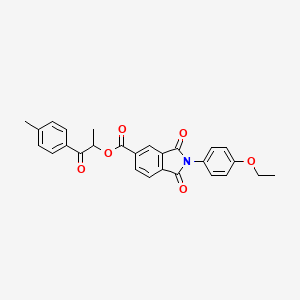![molecular formula C25H15NO5 B11647451 3-[5-(2-Carboxyphenyl)furan-2-yl]benzo[f]quinoline-1-carboxylic acid](/img/structure/B11647451.png)
3-[5-(2-Carboxyphenyl)furan-2-yl]benzo[f]quinoline-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3- 5-(4-Chlorophenyl)furan-2-yl acrylic acid , is a fascinating compound with diverse applications. Its chemical formula is C₁₃H₉ClO₃ , and its molecular weight is 352.12 g/mol . Let’s explore its synthesis, reactions, applications, and more!
準備方法
Synthetic Routes:: The synthetic routes to prepare this compound involve the Suzuki–Miyaura (SM) coupling reaction. SM coupling is a powerful carbon–carbon bond-forming process that utilizes organoboron reagents. Specifically, boron reagents (such as boronic acids or boronate esters) react with aryl or vinyl halides in the presence of a palladium catalyst to form the desired C–C bond .
Reaction Conditions::- The reaction typically occurs under mild conditions, making it suitable for various functional groups.
- Boron reagents, such as boronic acids, are commonly used.
- Palladium catalysts facilitate the coupling process.
Industrial Production:: While specific industrial production methods may vary, the SM coupling approach is adaptable for large-scale synthesis.
化学反応の分析
Types of Reactions::
Cross-Coupling: SM coupling involves the formation of a new C–C bond between an aryl or vinyl halide and a boron reagent.
Oxidative Addition: Palladium undergoes oxidative addition to form the Pd–C bond.
- Boronic acids (e.g., arylboronic acids)
- Palladium catalysts (often PdCl₂ or Pd(OAc)₂)
- Base (e.g., Na₂CO₃ or K₃PO₄)
Major Products:: The major product is the desired 3-[5-(2-Carboxyphenyl)furan-2-yl]benzo[f]quinoline-1-carboxylic acid.
科学的研究の応用
This compound finds applications in:
Chemistry: As a versatile building block for organic synthesis.
Biology: Potentially as a probe or ligand in biological studies.
Medicine: Investigated for pharmacological properties .
Industry: Its unique structure may have industrial applications.
作用機序
The exact mechanism by which this compound exerts its effects depends on its specific application. Further research is needed to elucidate its molecular targets and pathways.
類似化合物との比較
While I don’t have information on direct analogs, exploring related quinoline derivatives could highlight its uniqueness.
特性
分子式 |
C25H15NO5 |
|---|---|
分子量 |
409.4 g/mol |
IUPAC名 |
3-[5-(2-carboxyphenyl)furan-2-yl]benzo[f]quinoline-1-carboxylic acid |
InChI |
InChI=1S/C25H15NO5/c27-24(28)17-8-4-3-7-16(17)21-11-12-22(31-21)20-13-18(25(29)30)23-15-6-2-1-5-14(15)9-10-19(23)26-20/h1-13H,(H,27,28)(H,29,30) |
InChIキー |
XCHFRYBCGFVJTE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=CC(=N3)C4=CC=C(O4)C5=CC=CC=C5C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(3Z)-1-(morpholin-4-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]furan-2-carbohydrazide](/img/structure/B11647370.png)
![Ethyl 4,5-dimethyl-2-({[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B11647374.png)
![Diethyl 3-methyl-5-{[(3-methyl-4-nitrophenoxy)acetyl]amino}thiophene-2,4-dicarboxylate](/img/structure/B11647381.png)
![(5E)-3-Methyl-5-{[4-(2-phenoxyethoxy)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11647385.png)
![7-methyl-N-phenyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine](/img/structure/B11647387.png)
![methyl (4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-2-methyl-5-oxo-1-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11647392.png)

![(6Z)-6-(3-ethoxy-4-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11647409.png)
![2-(3-methylphenyl)-N-[3-(trifluoromethyl)phenyl]quinazolin-4-amine](/img/structure/B11647410.png)

![8-bromo-2-(4-methylphenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine](/img/structure/B11647418.png)
![(6Z)-5-imino-6-({1-[2-(3-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylidene)-2-(phenoxymethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11647428.png)
![Propan-2-yl 2-{[(2,3-dimethylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11647431.png)
![(5E)-5-{2-[2-(3,4-dimethylphenoxy)ethoxy]-5-nitrobenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11647459.png)
